1,2,3,6-Tetrahydro-3-methylphthalic anhydride

Description

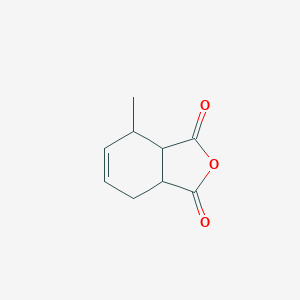

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-3,5-7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEKVUUBSDFMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCC2C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058710 | |

| Record name | 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5333-84-6, 35438-82-5 | |

| Record name | 3-Methyltetrahydrophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5333-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005333846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis,cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035438825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5333-84-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a,4,7,7a-Tetrahydro-4-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6-tetrahydro-3-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2,3,6-Tetrahydro-3-methylphthalic anhydride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride

Introduction

This compound (3-MeTHPA) is a cyclic dicarboxylic anhydride with the molecular formula C₉H₁₀O₃.[1][2] As a derivative of tetrahydrophthalic anhydride, it serves as a crucial and versatile intermediate in synthetic organic chemistry and a fundamental building block in materials science.[1] The presence of a reactive anhydride ring and a cyclohexene core imparts a unique combination of properties, making it a preferred monomer for the synthesis of high-performance polymers such as polyesters and polyimides, and a widely used curing agent for epoxy resins.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

The physical and chemical characteristics of 3-MeTHPA are foundational to its handling, storage, and application. The methyl substitution on the cyclohexene ring influences its solubility and reactivity compared to its unsubstituted analogue.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][2][3] |

| CAS Number | 5333-84-6 | [4] |

| Appearance | White flaky solid / Crystalline powder | [5][6] |

| Melting Point | 61 - 65°C | [1][7] |

| Boiling Point | 303.0 ± 41.0 °C at 760 mmHg | [7] |

| Density | 1.2 ± 0.1 g/cm³ | [7] |

| Flash Point | 142.9 ± 24.8 °C | [7] |

| Water Solubility | Reacts with water | [5][8] |

| Solubility | Soluble in various organic solvents | [9] |

Synthesis: The Diels-Alder Approach

The primary and most efficient route for synthesizing this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene and a dienophile.

Reaction Mechanism and Regioselectivity

The synthesis involves the reaction of maleic anhydride (the dienophile) with isoprene (2-methyl-1,3-butadiene, the diene).[10][11][12] Isoprene is an asymmetrical diene, which leads to the potential for two different regioisomeric products: 1,2,3,6-tetrahydro-4-methylphthalic anhydride (4-MeTHPA) and the target this compound (3-MeTHPA). The formation of 3-MeTHPA occurs when trans-1,3-pentadiene is used as the diene.[13] Industrial processes often utilize C5 fractions from naphtha cracking which contain a mixture of dienes.[1]

The choice of diene is therefore critical to achieving the desired isomer. For the specific synthesis of 3-MeTHPA, trans-1,3-pentadiene is the required starting material. The reaction is thermally driven and proceeds through a concerted mechanism involving a cyclic transition state, resulting in the formation of the cyclohexene ring with high stereospecificity.

Caption: Diels-Alder synthesis of 3-MeTHPA.

Experimental Protocol (General Procedure)

This protocol outlines a representative synthesis. All operations should be conducted in a well-ventilated fume hood.

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. Ensure all glassware is dry.

-

Reagent Charging: Charge the flask with maleic anhydride (1.0 eq.) and a high-boiling point solvent (e.g., toluene or xylene).

-

Inhibitor Addition: To prevent unwanted radical polymerization of the diene, a small amount of an inhibitor such as hydroquinone (50–200 ppm) can be added to the reaction mixture.[1]

-

Reaction Initiation: Heat the mixture to 80-120°C with stirring to dissolve the maleic anhydride.[1]

-

Diene Addition: Add trans-1,3-pentadiene (1.0-1.1 eq.) dropwise from the dropping funnel over 30-60 minutes. The Diels-Alder reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: Maintain the reaction temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the maleic anhydride is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

If the product crystallizes, it can be isolated by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ligroin or an ether/petroleum ether mixture).[14]

-

Causality Behind Choices: The use of a high-boiling solvent like xylene allows the reaction to be conducted at elevated temperatures, significantly increasing the reaction rate.[15] The addition of a polymerization inhibitor is a critical self-validating step to ensure high yield of the desired cycloaddition product by preventing the formation of undesirable polymeric side products.[1]

Chemical Reactivity and Applications

The reactivity of 3-MeTHPA is dominated by the anhydride functional group, making it an excellent electrophile for nucleophilic acyl substitution reactions. This reactivity is the cornerstone of its primary applications.

Ring-Opening Reactions

The strained five-membered anhydride ring is susceptible to nucleophilic attack, leading to ring-opening. This is the key reaction for its use as a monomer and curing agent.

-

Hydrolysis: 3-MeTHPA reacts with water, typically in a slow exothermic reaction, to form the corresponding dicarboxylic acid, 1,2,3,6-tetrahydro-3-methylphthalic acid.[8] The half-life for hydrolysis of the related this compound is very short, on the order of minutes at room temperature.[4] This necessitates storage in dry conditions.

-

Reaction with Alcohols and Amines: It readily reacts with alcohols to form monoesters and with amines to form amic acids, which can be subsequently cyclized to imides upon heating. These reactions are fundamental to the production of polyesters, polyamides, and polyimides, where 3-MeTHPA acts as a monomer, and in epoxy resin systems, where it cross-links with epoxide groups.[1]

Caption: Key ring-opening reactions of 3-MeTHPA.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound.

Table 2: Key Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| IR Spectroscopy | Anhydride C=O stretch | Two characteristic strong bands around 1850 cm⁻¹ and 1780 cm⁻¹ |

| Alkene C=C stretch | Medium band around 1650 cm⁻¹ | |

| C-O-C stretch | Strong band(s) in the 1300-900 cm⁻¹ region | |

| ¹H NMR | Olefinic Protons (-CH=CH-) | δ ≈ 5.6 - 6.0 ppm |

| Allylic Protons (-CH-C=O) | δ ≈ 3.2 - 3.6 ppm | |

| Methylene Protons (-CH₂-) | δ ≈ 2.2 - 2.8 ppm | |

| Methyl Protons (-CH₃) | δ ≈ 1.1 - 1.3 ppm (doublet) | |

| ¹³C NMR | Carbonyl Carbons (C=O) | δ ≈ 170 - 175 ppm |

| Olefinic Carbons (C=C) | δ ≈ 125 - 135 ppm | |

| Aliphatic Carbons | δ ≈ 20 - 45 ppm | |

| Methyl Carbon (-CH₃) | δ ≈ 15 - 20 ppm |

Note: Specific shifts and coupling constants can vary depending on the solvent and spectrometer frequency. Data is estimated based on the parent structure and related compounds.[2][16][17][18][19]

Safety and Handling

As a reactive chemical, this compound presents several hazards that require strict adherence to safety protocols.

-

Hazard Identification: The compound is classified as causing serious eye damage and may cause allergic skin reactions.[3][4][7][20] Crucially, it is a respiratory sensitizer and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][4][7][20]

-

Personal Protective Equipment (PPE): When handling this substance, appropriate PPE is mandatory. This includes:

-

Eye/Face Protection: Chemical safety goggles or a face shield.[20]

-

Skin Protection: Chemical-resistant gloves and protective clothing. Contaminated work clothing should not be allowed out of the workplace.[7][20]

-

Respiratory Protection: In case of inadequate ventilation or when handling the powder, a suitable respirator must be worn.[4][20]

-

-

Handling and Storage:

Conclusion

This compound is a valuable chemical intermediate whose utility is derived from the tailored reactivity of its cyclic anhydride structure. Its synthesis via the Diels-Alder reaction is a classic example of efficient carbon-carbon bond formation. The ability of the anhydride ring to undergo controlled ring-opening reactions with a variety of nucleophiles makes it an indispensable component in the formulation of advanced polymers and resins. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective application in research and industrial settings.

References

- 1. This compound | RUO [benchchem.com]

- 2. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]

- 3. cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride | C9H10O3 | CID 74330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. broadview-tech.com [broadview-tech.com]

- 5. 1,2,3,6-Tetrahydrophthalic anhydride | 85-43-8 [amp.chemicalbook.com]

- 6. Tetrahydrophthalic anhydride | C6H8(CO)2O | CID 6810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. echemi.com [echemi.com]

- 9. CAS 85-43-8: 1,2,3,6-Tetrahydrophthalic anhydride [cymitquimica.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Solved CH3 CH3 Maleic Anhydride Isoprene Figure 1 | Chegg.com [chegg.com]

- 13. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. 1,2,3,6-Tetrahydro-4-methylphthalic anhydride(3425-89-6) IR Spectrum [chemicalbook.com]

- 17. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) 1H NMR [m.chemicalbook.com]

- 18. Solved Analyze the C-NMR for cis-1,2,3,6-tetrahydrophthalic | Chegg.com [chegg.com]

- 19. 1,2,3,6-Tetrahydrophthalic anhydride(85-43-8) 1H NMR [m.chemicalbook.com]

- 20. echemi.com [echemi.com]

- 21. junsei.co.jp [junsei.co.jp]

1,2,3,6-Tetrahydro-3-methylphthalic anhydride structural isomers

An In-Depth Technical Guide to the Structural Isomers of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride

Abstract

This compound is a cyclic dicarboxylic anhydride of significant interest in polymer and materials science. While commercially often referred to as Methyltetrahydrophthalic Anhydride (MTHPA), this designation typically represents a mixture of structural isomers.[1][2] The precise isomeric composition of MTHPA is critical as it dictates the physical and chemical properties of the final products, particularly in its primary role as a curing agent for epoxy resins.[3][4] This guide provides a detailed exploration of the structural isomers of this compound, focusing on their synthesis via the Diels-Alder reaction, stereochemical outcomes, and the analytical methodologies required for their separation and characterization.

Introduction: The Significance of Isomeric Purity

Methyltetrahydrophthalic anhydride (MTHPA) is a widely utilized hardener for epoxy resins, prized for imparting excellent thermal stability, chemical resistance, and superior electrical insulation properties to the cured polymer matrix.[5][6] These high-performance characteristics are essential in demanding applications across the electronics, automotive, and aerospace industries, including in the manufacturing of transformers, capacitors, and structural composites.[3][7]

The term "MTHPA" does not refer to a single molecule but rather a collection of isomers, primarily differing in the position of the methyl group on the cyclohexene ring.[5] The most common industrial synthesis involves the reaction of maleic anhydride with isoprene, yielding 4-methyl isomers. However, the use of piperylene (1,3-pentadiene) as the diene feedstock produces the 3-methyl isomers, the focus of this guide. Within this classification, further stereoisomerism exists, which profoundly influences reactivity, viscosity, and the glass transition temperature (Tg) of the resulting epoxy system. Therefore, for researchers and formulation scientists, a comprehensive understanding of the synthesis and characterization of specific isomers is not merely an academic exercise but a prerequisite for designing materials with tailored, reproducible performance characteristics.

Synthesis via Diels-Alder Cycloaddition

The formation of the 1,2,3,6-tetrahydrophthalic anhydride framework is a classic example of the Diels-Alder reaction, a powerful [4+2] cycloaddition in organic synthesis.[8] This pericyclic reaction involves the concerted interaction between a conjugated diene and a dienophile to form a six-membered ring.[9]

For the synthesis of this compound, the reactants are piperylene (1,3-pentadiene) as the diene and maleic anhydride as the dienophile.

Mechanism and Stereochemical Control

The Diels-Alder reaction is stereospecific, with the stereochemistry of the reactants being retained in the product. The reaction between maleic anhydride and a diene typically yields a cis-fused bicyclic product.[10][11] The primary source of isomerism in this synthesis arises from the orientation of the dienophile relative to the diene during the approach, leading to endo and exo products.

-

Endo Adduct (Kinetic Product): Formed preferentially at lower temperatures and shorter reaction times. This preference is attributed to favorable secondary orbital interactions between the p-orbitals of the diene's substituent and the carbonyl groups of the maleic anhydride in the transition state.[10]

-

Exo Adduct (Thermodynamic Product): Favored at higher temperatures or with longer reaction times. The exo isomer is sterically less hindered and therefore thermodynamically more stable. Given sufficient energy, the initially formed endo adduct can revert to the starting materials and recombine to form the more stable exo product.[10]

The following diagram illustrates the synthetic pathway and the competing transition states.

Caption: Diels-Alder synthesis of 3-methyltetrahydrophthalic anhydride isomers.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis under conditions favoring the kinetic endo product.

Safety Precaution: This procedure involves flammable solvents and reagents that are skin and respiratory sensitizers. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

Materials:

-

Maleic Anhydride (≥99%)

-

trans-Piperylene (mixture of cis/trans can be used)

-

Xylene (anhydrous)

-

Petroleum Ether (or Hexanes)

-

250 mL three-neck round-bottom flask

-

Reflux condenser with drying tube (CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Büchner funnel and filter flask

Procedure:

-

Setup: Assemble the flame-dried three-neck flask with the reflux condenser, a magnetic stir bar, and a stopper. Ensure the apparatus is securely clamped.

-

Reagent Addition: To the flask, add maleic anhydride (e.g., 0.2 mol) and 100 mL of anhydrous xylene.[13]

-

Heating and Dissolution: Begin stirring and gently heat the mixture using the heating mantle until the maleic anhydride is fully dissolved.

-

Diene Addition: Slowly add trans-piperylene (e.g., 0.22 mol, slight excess) to the stirring solution.

-

Reflux: Heat the reaction mixture to a gentle reflux (the boiling point of xylene is ~140°C). Maintain the reflux for 2-3 hours.[9] The reaction progress can be monitored by TLC or GC if desired.

-

Cooling and Crystallization: After the reflux period, turn off the heat and allow the flask to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to facilitate product crystallization.

-

Isolation: Collect the precipitated white solid product by vacuum filtration using a Büchner funnel.[14]

-

Washing: Wash the crystals on the filter with two portions of cold petroleum ether (2 x 30 mL) to remove residual xylene and unreacted piperylene.

-

Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The resulting product will be a mixture of isomers, predominantly the cis-endo adduct.

Isomer Separation and Characterization

Distinguishing between the closely related structural and stereoisomers of this compound requires a combination of chromatographic separation and spectroscopic analysis.

Analytical Workflow

The general workflow for isomer analysis involves separating the crude mixture, followed by individual characterization of the isolated fractions to confirm their structure and purity.

Caption: General analytical workflow for isomer separation and characterization.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective techniques for separating structural isomers.[15][16] The choice of column and conditions is critical.

Protocol: HPLC Separation (Illustrative)

-

System: An HPLC system equipped with a UV detector (220 nm).

-

Column: Normal-phase silica column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting at 5% ethyl acetate, ramping to 25% over 20 minutes). The less polar exo isomer will typically elute before the more polar endo isomer.

-

Sample Preparation: Dissolve ~10 mg of the crude product in 10 mL of the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.

-

Injection and Collection: Inject 10 µL of the sample. Collect the eluting peaks corresponding to the different isomers in separate vials for subsequent analysis.

Spectroscopic Characterization

FTIR is essential for confirming the presence of the anhydride functional group. The key diagnostic peaks are the symmetric and asymmetric C=O stretches.[12]

-

Asymmetric C=O Stretch: ~1850-1865 cm⁻¹

-

Symmetric C=O Stretch: ~1780-1795 cm⁻¹

-

C-O-C Stretch: ~1220-1250 cm⁻¹

While FTIR confirms the functional group, it is generally insufficient to reliably distinguish between endo and exo stereoisomers, though minor shifts may be observable.

¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation and isomer differentiation.[12][17] The chemical shifts and coupling constants of the protons on the cyclohexene ring are highly sensitive to the molecule's stereochemistry.

-

¹H NMR: Key differences are expected in the chemical shifts of the methyl group and the protons adjacent to the anhydride ring (H6 and H7 in the IUPAC numbering of the bicyclic system). The coupling constants between these protons can help determine the dihedral angles and thus the endo/exo configuration.

-

¹³C NMR: The chemical shifts of the carbonyl carbons and the carbons of the cyclohexene ring will differ between isomers due to varying steric and electronic environments.

Properties of Key Isomers

The physical properties of the isomers, such as melting point, are distinct and can be used as an initial indicator of purity. Data for the parent compound and the related 4-methyl isomer are provided for context.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| cis-1,2,3,6-Tetrahydrophthalic anhydride | 935-79-5[11] | C₈H₈O₃ | 152.15[11] | Melting Point: 98-102°C[14][18] |

| trans-1,2,3,6-Tetrahydrophthalic anhydride | 13149-03-6[19] | C₈H₈O₃ | 152.15[19] | Data less common; trans-fusion is sterically strained. |

| cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride | 1694-82-2[20] | C₉H₁₀O₃ | 166.17[20] | Product of isoprene + maleic anhydride. |

| This compound | 5333-84-6[21] | C₉H₁₀O₃ | 166.17[2] | Product of piperylene + maleic anhydride (focus of this guide). |

| MTHPA (mixture of isomers) | 26590-20-5[1] | C₉H₁₀O₃ | 166.17[1] | Common commercial product; typically a liquid mixture.[5] |

Conclusion

The structural and stereoisomers of this compound are not interchangeable commodities but distinct chemical entities with unique properties. The Diels-Alder synthesis provides a direct route to these compounds, where reaction conditions can be tuned to favor specific stereoisomers. For professionals in materials science and drug development, the ability to control this synthesis and apply rigorous analytical techniques—chromatography for separation and NMR for structural confirmation—is fundamental. This control enables the rational design of polymers and materials with precisely engineered properties, moving beyond the use of ill-defined isomeric mixtures to a more refined, performance-driven approach in chemical formulation.

References

- 1. esslabshop.com [esslabshop.com]

- 2. Methyltetrahydrophthalic anhydride | C9H10O3 | CID 198243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. broadview-tech.com [broadview-tech.com]

- 4. nbinno.com [nbinno.com]

- 5. MTHPSA – Premium Anhydride for Resin Formulation | PENPET [penpet.com]

- 6. azom.com [azom.com]

- 7. Knowledge of Methyl Tetrahydrophthalic Anhydride_MTHPA FAQ_Resource_Jiaxing Nanyang Wanshixing Chemical Co., Ltd._Jiaxing Nanyang Wanshixing Chemical Co., Ltd. [jxnychemical.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. benchchem.com [benchchem.com]

- 11. cis-1,2,3,6-Tetrahydrophthalic anhydride [webbook.nist.gov]

- 12. This compound | RUO [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. cis-1,2,3,6-Tetrahydrophthalic anhydride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. rsc.org [rsc.org]

- 18. 1,2,3,6-Tetrahydrophthalic anhydride for synthesis 85-43-8 [sigmaaldrich.com]

- 19. trans-1,2,3,6-Tetrahydrophthalic anhydride | C8H8O3 | CID 9496807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. cis-1,2,3,6-Tetrahydro-4-methylphthalic anhydride | C9H10O3 | CID 74330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. nbinno.com [nbinno.com]

In-Depth Spectroscopic Guide to 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride: A Key Intermediate for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 1,2,3,6-tetrahydro-3-methylphthalic anhydride, a pivotal Diels-Alder adduct formed from the reaction of isoprene and maleic anhydride. This document is designed to serve as an essential resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind the observed spectral data. Each section includes detailed experimental protocols, data interpretation, and visual aids to ensure a thorough understanding of the molecule's unique spectroscopic signature.

Introduction: The Significance of a Classic Cycloaddition

The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful and atom-economical method for the formation of six-membered rings. The [4+2] cycloaddition of a conjugated diene with a dienophile is a testament to the elegance and predictability of pericyclic reactions. The reaction between isoprene (2-methyl-1,3-butadiene) and maleic anhydride is a classic example, yielding a mixture of two primary constitutional isomers: 3-methyl-1,2,3,6-tetrahydrophthalic anhydride and 4-methyl-1,2,3,6-tetrahydrophthalic anhydride. This guide focuses on the former, a versatile intermediate in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutical agents.

Accurate and unambiguous structural confirmation of this compound is paramount for its application in subsequent synthetic steps. Spectroscopic analysis provides the necessary toolkit for this confirmation, offering a detailed fingerprint of the molecule's connectivity and stereochemistry. This guide will systematically dissect the data obtained from the most common and powerful analytical techniques.

Synthesis Pathway: The Diels-Alder Reaction of Isoprene and Maleic Anhydride

The formation of this compound is achieved through the concerted [4+2] cycloaddition of isoprene and maleic anhydride. The regioselectivity of this reaction is governed by the electronic effects of the methyl group on the diene.

Caption: Diels-Alder reaction of isoprene and maleic anhydride.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of a suitable solvent, such as toluene or xylene.

-

Addition of Diene: To the stirred solution, add isoprene (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the reactants using Gas Chromatography (GC).

-

Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The product often crystallizes out of the solution. The crude product can be collected by vacuum filtration and washed with a small amount of cold solvent. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexane).

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules by mapping the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound provides key information about the number of different types of protons, their connectivity, and their spatial arrangement.

Expected ¹H NMR Spectral Data

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-1 | ~3.4 - 3.6 | m | 1H | Methine proton adjacent to anhydride |

| H-2 | ~3.2 - 3.4 | m | 1H | Methine proton adjacent to anhydride |

| H-4 | ~2.5 - 2.7 | m | 2H | Methylene protons |

| H-5 | ~5.4 - 5.6 | m | 1H | Olefinic proton |

| H-6 | ~2.2 - 2.4 | m | 2H | Methylene protons |

| CH₃ | ~1.7 - 1.8 | s | 3H | Methyl protons |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and spectrometer frequency.

Interpretation of the ¹H NMR Spectrum

-

Olefinic Proton (H-5): The downfield signal around 5.4-5.6 ppm is characteristic of the vinyl proton on the cyclohexene ring. Its multiplicity will depend on the coupling with the adjacent methylene protons.

-

Methine Protons (H-1 and H-2): The two methine protons adjacent to the electron-withdrawing anhydride group are expected to be deshielded and appear in the region of 3.2-3.6 ppm. Their complex multiplicity arises from coupling to each other and to the adjacent methylene protons.

-

Methylene Protons (H-4 and H-6): The two sets of methylene protons will exhibit complex splitting patterns due to both geminal and vicinal coupling.

-

Methyl Protons: The singlet at approximately 1.7-1.8 ppm, integrating to three protons, is the characteristic signal for the methyl group attached to the double bond.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence (zg30).

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: A sweep width of approximately 12-15 ppm is typically sufficient.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides invaluable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a complete carbon count and identification of functional groups.

Expected ¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~170 - 175 |

| C-3 | ~130 - 135 |

| C-5 | ~120 - 125 |

| C-1 | ~40 - 45 |

| C-2 | ~40 - 45 |

| C-4 | ~25 - 30 |

| C-6 | ~25 - 30 |

| CH₃ | ~20 - 25 |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and spectrometer frequency.

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons: The two signals in the most downfield region (170-175 ppm) are characteristic of the anhydride carbonyl carbons.

-

Olefinic Carbons: The signals for the sp² hybridized carbons of the double bond (C-3 and C-5) will appear in the range of 120-135 ppm.

-

Aliphatic Carbons: The sp³ hybridized methine (C-1, C-2) and methylene (C-4, C-6) carbons of the cyclohexene ring will resonate in the upfield region of the spectrum.

-

Methyl Carbon: The methyl carbon will give a signal in the most upfield region, typically around 20-25 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A slightly higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Acquire the spectrum on a spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled pulse sequence (zgpg30).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: A sweep width of approximately 200-220 ppm is standard.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for the identification of functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Olefinic C-H |

| ~3000-2850 | Medium | C-H stretch | Aliphatic C-H |

| ~1850 & ~1780 | Strong | C=O stretch | Anhydride C=O (symmetric & asymmetric) |

| ~1650 | Medium-Weak | C=C stretch | Alkene |

| ~1250 | Strong | C-O stretch | Anhydride C-O |

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by the characteristic absorptions of the anhydride functional group. The two strong carbonyl stretching bands around 1850 cm⁻¹ and 1780 cm⁻¹ are a definitive indicator of a cyclic anhydride. The presence of both sp² and sp³ C-H stretching vibrations confirms the coexistence of the alkene and alkane moieties within the molecule. The C-O stretching of the anhydride further corroborates the structure.

Caption: Workflow for FTIR analysis.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of the dry, purified product with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Nujol Mull):

-

Grind a small amount of the sample in an agate mortar.

-

Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth paste.

-

Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Place the sample holder in the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment (or pure KBr pellet/salt plates).

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify and label the characteristic absorption peaks.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 166 (corresponding to the molecular formula C₉H₁₀O₃)

-

Key Fragments:

-

Retro-Diels-Alder Fragmentation: A characteristic fragmentation pathway for Diels-Alder adducts is the retro-Diels-Alder reaction. This would lead to fragments corresponding to isoprene (m/z = 68) and maleic anhydride (m/z = 98).

-

Loss of CO and CO₂: Fragmentation of the anhydride moiety can lead to the loss of carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da).

-

Caption: Proposed mass spectrometry fragmentation pathways.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion: A Unified Spectroscopic Portrait

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a comprehensive and self-validating system for the structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the proton and carbon environments to the identification of functional groups and the overall molecular framework. This in-depth guide serves as a practical resource for scientists, enabling confident characterization of this important synthetic intermediate and facilitating its application in further research and development.

An In-Depth Technical Guide to 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Polymer and Synthetic Chemistry

1,2,3,6-Tetrahydro-3-methylphthalic anhydride, identified by CAS number 5333-84-6, is a cyclic dicarboxylic anhydride that serves as a crucial intermediate in both polymer science and synthetic organic chemistry. A product of the Diels-Alder reaction, this partially hydrogenated anhydride offers a unique combination of reactivity and structural flexibility not found in its aromatic counterpart, phthalic anhydride. Its primary commercial application is as a high-performance hardener or curing agent for epoxy resins, where it imparts excellent mechanical and electrical properties to the final thermoset polymer.[1][2]

Beyond its role in materials science, its reactive anhydride group and stereochemically rich cyclohexene core make it a valuable scaffold for the synthesis of more complex molecules.[3] For drug development professionals, while not a therapeutic agent itself, it represents a versatile starting material for creating diverse chemical libraries for screening and lead optimization. This guide provides a comprehensive technical overview of its synthesis, properties, applications, and safe handling, grounded in established scientific principles and experimental data.

Section 1: Core Chemical and Physical Properties

The physical and chemical characteristics of this compound dictate its processing, reactivity, and application scope. Its lower melting point compared to aromatic anhydrides facilitates easier handling and blending in resin formulations.[3]

| Property | Value | Reference(s) |

| CAS Number | 5333-84-6 | [3] |

| Molecular Formula | C₉H₁₀O₃ | [3] |

| Molecular Weight | 166.17 g/mol | [3] |

| Melting Point | ~61 °C | [4][5] |

| Boiling Point | ~303 °C at 760 mmHg | [5] |

| Density | ~1.2 - 1.29 g/cm³ | [5][6] |

| Appearance | White to light yellow solid | [3] |

| Solubility | Soluble in toluene, benzene, acetone; reacts with water. | [3] |

Section 2: Synthesis and Mechanism

The industrial and laboratory synthesis of this compound is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction. The specific isomer (3-methyl vs. 4-methyl) is determined by the choice of the diene.

The Diels-Alder Reaction Pathway

The formation of the target molecule, the 3-methyl isomer, involves the reaction between trans-1,3-pentadiene (piperylene) and maleic anhydride .[7] The diene provides the four-pi electron system, and the dienophile (maleic anhydride) provides the two-pi electron system. The reaction proceeds through a concerted pericyclic mechanism, forming a new six-membered ring with high stereospecificity. The endo product is typically favored under kinetic control due to secondary orbital interactions.

Caption: Diels-Alder synthesis of the target anhydride.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established industrial processes for the synthesis of methyltetrahydrophthalic anhydrides.[4][7]

Materials:

-

Maleic Anhydride (1.0 mol, 98.06 g)

-

Toluene (150 mL)

-

Hydroquinone (polymerization inhibitor, ~0.2 g)

-

Crude trans-1,3-pentadiene (piperylene) (1.1 mol, ~75 g)

Procedure:

-

Reactor Setup: Equip a three-necked flask or autoclave with a mechanical stirrer, a dropping funnel, and a reflux condenser. Maintain an inert atmosphere (e.g., nitrogen) throughout the reaction.

-

Initial Charge: Charge the reactor with maleic anhydride and toluene. Heat the mixture to approximately 55-60°C with stirring until the maleic anhydride is completely dissolved.

-

Inhibitor Addition: Add a radical polymerization inhibitor, such as hydroquinone, to prevent unwanted side reactions of the diene.[4]

-

Diene Addition: Slowly add the trans-1,3-pentadiene dropwise from the addition funnel over several hours. The reaction is exothermic; maintain the temperature between 50-65°C using a water bath for cooling as necessary.[7]

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 60-70°C for an additional 2-3 hours to ensure the reaction goes to completion.[4]

-

Work-up and Isolation: Remove the volatile components (toluene and any unreacted pentadiene) by distillation, first at atmospheric pressure and then under reduced pressure.[4]

-

Purification: The resulting crude product, a solid at room temperature, can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield the final product with high purity.[8] A yield of >95% can be expected.[4]

Causality and Side Reactions

The choice of trans-1,3-pentadiene is critical for producing the 3-methyl isomer. Using its isomer, isoprene, would result in 1,2,3,6-tetrahydro-4-methylphthalic anhydride.[7] The primary side reaction of concern is the free-radical polymerization of the diene, which can lead to the formation of insoluble, gel-like polymers that foul the reactor.[3] This is mitigated by two key choices:

-

Use of an Inhibitor: Phenolic inhibitors like hydroquinone or BHT scavenge free radicals, preventing the initiation of polymerization.[7]

-

Temperature Control: Keeping the reaction temperature below 65°C minimizes thermal initiation of polymerization while still allowing the Diels-Alder reaction to proceed efficiently.[7]

Section 3: Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include:

-

A doublet for the methyl group (-CH₃) around 1.0-1.2 ppm.

-

A complex multiplet for the olefinic protons (-CH=CH-) in the region of 5.5-6.0 ppm.

-

Several multiplets for the aliphatic protons on the cyclohexene ring between 2.0 and 3.5 ppm. The protons adjacent to the anhydride carbonyls would be the most downfield shifted in this region.

-

-

¹³C NMR Spectroscopy: The carbon spectrum would show distinct peaks for:

-

The two carbonyl carbons (C=O) of the anhydride group, expected around 170-175 ppm.

-

The two olefinic carbons (-C=C-) between 125-135 ppm.

-

Multiple signals for the aliphatic carbons, including the methyl carbon, in the upfield region (15-50 ppm).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the anhydride functional group. Based on spectra of related methyltetrahydrophthalic anhydrides, the following characteristic absorptions are expected[9][11]:

-

Strong, sharp C=O stretching: Two distinct peaks characteristic of a cyclic anhydride, typically found around 1850 cm⁻¹ and 1780 cm⁻¹. This doublet is a hallmark of the anhydride moiety.

-

C-O-C stretching: Strong bands in the 1200-1300 cm⁻¹ region.

-

=C-H stretching: A peak just above 3000 cm⁻¹ corresponding to the hydrogens on the double bond.

-

Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹.

-

Section 4: Key Applications and Field Insights

The utility of this anhydride is dominated by its role in polymer chemistry, particularly as a hardener for epoxy resins.

Epoxy Resin Curing Agent

Anhydride hardeners are favored for applications requiring high thermal stability and excellent electrical insulation properties, such as in electronic components and composites. The curing process is a step-growth polymerization.[1][3]

Curing Mechanism:

-

Initiation (Ring-Opening): The curing is initiated by a species with a hydroxyl (-OH) group, which can be present on the epoxy resin backbone, as trace water, or added as an accelerator (like a tertiary amine or alcohol). This initiator attacks one of the carbonyl carbons of the anhydride, opening the ring to form a monoester with a free carboxylic acid group.[1][12]

-

Propagation: The newly formed carboxylic acid then reacts with an epoxy group, opening the epoxide ring and generating a new hydroxyl group. This new hydroxyl group can then react with another anhydride molecule, continuing the chain reaction.[12]

-

Cross-linking: This sequence of reactions builds a dense, three-dimensional polyester network, resulting in a rigid, thermoset material. The high cross-link density contributes to the excellent thermal and mechanical properties of the cured resin.[12]

Caption: General workflow for epoxy resin curing.

Expert Insights: The methyl group at the 3-position introduces steric hindrance compared to the 4-methyl or unsubstituted analogs. This can slow the curing kinetics, leading to a longer gelation time. Researchers must account for this by optimizing the cure schedule (temperature and time) or the concentration of the accelerator to achieve the desired material properties without incomplete curing.[3]

Intermediate for Polymers and Synthesis

Beyond epoxies, this compound is a monomer for:

-

Unsaturated Polyester and Alkyd Resins: Used in coatings and composites.[13]

-

Polyimides: The partially hydrogenated ring introduces greater flexibility into the polymer backbone compared to aromatic dianhydrides, which can be used to tailor properties like solubility and glass transition temperature.[3]

-

Plasticizers: It can be converted into ester derivatives that are used as plasticizers for polymers like PVC.[3]

For medicinal chemists, the anhydride serves as a reactive handle to synthesize amides and esters, allowing the core structure to be incorporated into larger, more complex molecules for biological evaluation. Some studies have noted anti-inflammatory and anticonvulsant activity in related structures, suggesting the potential of this scaffold in drug discovery.[3]

Section 5: Safety, Handling, and Environmental Fate

As with all reactive chemical reagents, proper handling of this compound is paramount for laboratory safety.

Hazard Profile

This compound is classified with several key hazards:

-

Serious Eye Damage (Category 1): Can cause severe and potentially irreversible eye damage upon contact.[5]

-

Respiratory Sensitizer (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

-

Skin Sensitizer (Category 1): May cause an allergic skin reaction upon repeated contact.[5]

Safe Handling and Storage Protocol

A self-validating safety system requires adherence to the following steps:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure a safety shower and eyewash station are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

-

Body Protection: Wear a lab coat. For larger quantities, consider a chemical-resistant apron.

-

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is sensitive to moisture and will hydrolyze. Keep away from water, strong bases, and oxidizing agents.

First-Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a poison center or doctor immediately.[3]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[3]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[3]

Environmental Fate

The compound is not readily biodegradable. However, its most significant environmental fate characteristic is its rapid hydrolysis. In the presence of water, the anhydride ring opens quickly (half-life of minutes) to form the corresponding dicarboxylic acid. This rapid degradation means that prolonged exposure to the anhydride form in aquatic or terrestrial environments is unlikely.[3]

Conclusion

This compound (CAS 5333-84-6) is a compound whose value lies in its precise chemical architecture. As a product of the elegant and efficient Diels-Alder reaction, it provides a robust platform for creating high-performance polymers, particularly as an epoxy hardener where its structure directly influences curing kinetics and final material properties. For synthetic chemists, it remains a versatile and reactive intermediate, offering a gateway to a wide range of more complex molecular targets. A thorough understanding of its synthesis, reactivity, and hazards is essential for leveraging its full potential safely and effectively in both research and industrial applications.

References

- 1. longchangchemical.com [longchangchemical.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound | RUO [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. cis-1,2,3,6-Tetrahydrophthalic anhydride(935-79-5) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. 1,2,3,6-tetrahydromethylphthalic anhydride [webbook.nist.gov]

- 10. 1,2,3,6-Tetrahydrophthalic anhydride(85-43-8) 1H NMR [m.chemicalbook.com]

- 11. 1,2,3,6-Tetrahydro-4-methylphthalic anhydride(3425-89-6) IR Spectrum [chemicalbook.com]

- 12. tri-iso.com [tri-iso.com]

- 13. echemi.com [echemi.com]

A Senior Application Scientist's Guide to the Solubility of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies. While specific quantitative solubility data for this compound is not extensively published, this guide establishes a robust framework for its prediction and experimental determination. We will explore the pivotal role of molecular structure in dictating solvent compatibility, detail the significant chemical constraints imposed by the compound's reactivity, and provide a gold-standard experimental protocol for accurate solubility measurement. The insights herein are grounded in authoritative chemical principles and data from structurally analogous compounds, empowering scientists to make informed decisions in their research and development endeavors.

Introduction

Chemical Identity and Significance

This compound (CAS No. 5333-84-6) is a cyclic dicarboxylic anhydride.[1] Its structure, featuring a reactive anhydride ring fused to a substituted cyclohexene backbone, makes it a valuable intermediate in organic synthesis. Like its structural relatives, it is likely employed as a building block in the synthesis of polymers, resins, and plasticizers, and as a hardening agent for epoxy resins.[2][3][4]

The Critical Role of Solubility in Application

The solubility of a compound is a fundamental physical property that dictates its utility and application. For this compound, understanding its solubility is paramount for:

-

Reaction Kinetics: Ensuring homogeneous reaction conditions to improve yield, reduce side-product formation, and enhance reproducibility.[5]

-

Purification Processes: Designing effective crystallization, extraction, and chromatography protocols.

-

Formulation Development: Creating stable solutions and dispersions for applications in coatings, adhesives, and other materials.

-

Toxicological and Pharmacological Studies: Preparing solutions for in-vitro and in-vivo testing requires precise knowledge of solubility in relevant biological buffers and organic vehicles.

Physicochemical Properties and Safety

Key Physical Properties

The compound is a solid at room temperature with a reported melting point of approximately 58.7 °C and a boiling point of 293.2 °C at standard pressure.[6] These properties are essential for handling, storage, and for designing experiments, particularly those involving thermal analysis.

Chemical Reactivity: The Challenge of Hydrolysis

The defining chemical feature of any anhydride is its susceptibility to nucleophilic attack, particularly by water. This is not a simple dissolution but an irreversible chemical reaction.

-

Hydrolysis: The anhydride ring readily reacts with water, even atmospheric moisture, to undergo hydrolysis, cleaving the ring to form the corresponding dicarboxylic acid.[7][8] This reaction is often slow but can be accelerated by acids or bases.[3]

-

Alcoholysis/Aminolysis: Protic solvents such as alcohols and primary/secondary amines will react similarly to form mono-esters and mono-amides, respectively.

This inherent reactivity is the single most important factor to consider when selecting a solvent. The use of protic solvents for simple solubilization is generally precluded unless a reaction is intended.

Safety & Handling Precautions

Safety Data Sheets (SDS) for this compound and its isomers consistently highlight several hazards.[1][6]

-

Health Hazards: The compound is classified as causing serious eye damage and may cause allergic skin reactions or asthma-like symptoms if inhaled.[1][6][9]

-

Handling Recommendations: Always handle this compound in a well-ventilated area or under a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[6][10] Avoid creating dust.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from water and oxidizing agents.[6][9]

Theoretical Framework of Solubility

The process of dissolution is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute dissolves when the energy released from solute-solvent interactions is sufficient to overcome the solute's lattice energy and the solvent's cohesive forces.

"Like Dissolves Like": A Structural Analysis

The structure of this compound is amphiphilic, containing both polar and non-polar regions:

-

Polar Region: The cyclic anhydride functional group is highly polar due to the two carbonyl groups and the ether linkage. This region will have favorable dipole-dipole interactions with polar solvents.

-

Non-Polar Region: The substituted cyclohexene ring is a non-polar, hydrophobic hydrocarbon backbone. This part of the molecule will interact favorably with non-polar solvents via van der Waals forces.

This dual nature suggests that the highest solubility will likely be found in solvents of intermediate polarity or in polar aprotic solvents that can interact with the anhydride group without reacting with it.

Caption: Intermolecular forces governing the dissolution process.

Solubility Profile: A Data-Driven Analysis

As quantitative, publicly available solubility data for this compound is limited, the following table provides a qualitative prediction based on chemical principles and data from analogous compounds.

Table 1: Predicted Qualitative Solubility and Reactivity

| Solvent Class | Common Solvents | Predicted Solubility | Key Considerations & Rationale |

| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene | Low | The non-polar solvent interacts poorly with the polar anhydride group. Solubility of similar anhydrides in these solvents is very low.[12][13] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents have a strong dipole moment to solvate the anhydride group but lack a reactive proton, preventing hydrolysis. Solvents like DMF and 1,4-dioxane show the highest solubility for similar anhydrides.[12][13] |

| Polar Protic | Water, Methanol, Ethanol | Reacts | These solvents will react via hydrolysis or alcoholysis to open the anhydride ring. While the compound may disappear, it is a chemical transformation, not true dissolution.[3][7][8] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents offer moderate polarity and are aprotic, making them suitable candidates for dissolution. Phthalic anhydride shows good solubility in dichloromethane.[13] |

To provide a quantitative benchmark, the table below presents solubility data for structurally related cyclic anhydrides.

Table 2: Experimental Solubility of Analogous Anhydrides in Common Solvents

| Compound | Solvent | Temperature (K) | Molar Fraction Solubility (x10²) |

| Maleic Anhydride [12] | 1,4-Dioxane | 318.15 | 2.619 |

| Acetone | 318.15 | 1.630 | |

| Ethyl Acetate | 318.15 | 1.471 | |

| Toluene | 318.15 | 0.2737 | |

| Cyclohexane | 318.15 | 0.0224 | |

| Phthalic Anhydride [13] | 1,4-Dioxane | 313.0 | 11.21 |

| Acetone | 313.0 | 9.77 | |

| Ethyl Acetate | 313.0 | 7.21 | |

| Dichloromethane | 313.0 | 3.52 | |

| Cyclohexane | 313.0 | 0.03 |

Note: Data is presented to show relative solubility trends. Absolute values for this compound will differ and must be determined experimentally.

Protocol for Experimental Solubility Determination

Rationale for Method Selection: The Isothermal Shake-Flask Method

For determining the thermodynamic equilibrium solubility, the isothermal shake-flask method, as pioneered by Higuchi and Connors, remains the gold standard for its reliability and directness.[14][15] This method involves allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature until the concentration of the dissolved solute in the supernatant becomes constant.[14]

Apparatus and Reagents

-

Apparatus: Orbital shaking incubator or temperature-controlled water bath, analytical balance, glass vials with PTFE-lined screw caps, centrifuge, calibrated pipettes, volumetric flasks, syringe filters (0.22 µm PTFE or other solvent-compatible material), analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer).

-

Reagents: this compound (high purity), selected solvents (analytical grade or higher).

Step-by-Step Experimental Procedure

-

Preparation: Add an excess amount of the solid anhydride to a series of glass vials. Expertise Note: "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment to guarantee saturation.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the system to equilibrate for a sufficient period. Trustworthiness Note: Equilibrium time can vary from 12 hours to 7 days.[14] It is advisable to sample at multiple time points (e.g., 24, 48, 72 hours) to ensure the measured concentration is stable, confirming equilibrium has been reached.

-

Phase Separation: Once equilibrated, remove the vials and allow the solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at a high speed.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Expertise Note: Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed vial. This step is crucial to remove any microscopic particulates that could falsely elevate the measured solubility.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a pre-validated analytical method (e.g., HPLC).

-

Calculation: Using the measured concentration and the dilution factor, calculate the solubility of the compound in the solvent, typically expressed in units of mg/mL, mol/L, or g/100g of solvent.

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Conclusion

While direct, published quantitative data on the solubility of this compound is scarce, a robust understanding can be achieved through the application of fundamental chemical principles. The compound's amphiphilic nature suggests moderate to high solubility in polar aprotic solvents like acetone, THF, and DMF, while its reactivity precludes the use of protic solvents like water and alcohols for simple dissolution. Due to its hazardous properties, strict adherence to safety protocols is mandatory. For any application requiring precise solubility values, the isothermal shake-flask method detailed in this guide provides a reliable and authoritative pathway to obtaining accurate experimental data, which is indispensable for advancing research and development.

References

- 1. broadview-tech.com [broadview-tech.com]

- 2. echemi.com [echemi.com]

- 3. 1,2,3,6-Tetrahydrophthalic anhydride CAS#: 85-43-8 [m.chemicalbook.com]

- 4. cis-1,2,3,6-Tetrahydrophthalic anhydride | 935-79-5 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. fiveable.me [fiveable.me]

- 9. junsei.co.jp [junsei.co.jp]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. aksci.com [aksci.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

Molecular structure and conformation of 1,2,3,6-Tetrahydro-3-methylphthalic anhydride

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,2,3,6-Tetrahydro-3-methylphthalic Anhydride

Executive Summary

This compound (3-Me-THPA), with the molecular formula C₉H₁₀O₃, is a significant cyclic anhydride in materials science.[1][2] It serves as a crucial building block for high-performance polymers, such as polyimides, and as a curing agent for epoxy resins.[1][3] The conformational flexibility introduced by its partially hydrogenated cyclohexene ring directly influences the thermal and mechanical properties of these resulting polymers.[1] This guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 3-Me-THPA. We will explore its synthesis via the Diels-Alder reaction, delve into its stereochemical and conformational possibilities, and present a multi-faceted approach for its characterization, combining state-of-the-art experimental protocols with computational modeling. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structure-property relationships of such molecules.

Introduction to this compound

Chemical Identity and Significance

This compound is a derivative of phthalic anhydride, featuring a cyclohexene ring fused to the anhydride moiety. Its molecular weight is approximately 166.17 g/mol .[1] The presence of the methyl group and the sp³-hybridized carbons in the six-membered ring introduces specific stereochemical and conformational complexities not present in its aromatic counterpart, phthalic anhydride. Understanding this three-dimensional structure is paramount, as it dictates the molecule's reactivity and the macroscopic properties of the polymers derived from it.

Industrial and Research Relevance

The primary application of 3-Me-THPA is in polymer chemistry. As a curing agent for epoxy resins, it helps form cross-linked networks with excellent thermal stability and mechanical strength, making it valuable in the electronics and aerospace industries.[3] In the synthesis of polyimides and other high-performance polymers, the non-planar, flexible structure of the 3-Me-THPA unit can disrupt chain packing, leading to materials with modified solubility, lower melting points, and tailored mechanical characteristics compared to those made from rigid aromatic anhydrides.[1]

The Structural Elucidation Challenge

The core challenge in characterizing 3-Me-THPA lies in its conformational dynamics. The cyclohexene ring is not planar and can adopt multiple, low-energy conformations. The key structural question revolves around the preferred orientation of the substituent methyl group, which can exist in pseudo-axial or pseudo-equatorial positions. This conformational preference, which may differ between the solid state and in solution, is critical for predicting its chemical behavior.

Synthesis and Inherent Stereochemistry

The Diels-Alder Approach

The most direct synthetic route to the tetrahydrophthalic anhydride scaffold is the Diels-Alder reaction. The parent compound, 1,2,3,6-tetrahydrophthalic anhydride, is prepared through the [4+2] cycloaddition of 1,3-butadiene and maleic anhydride.[4]

Regioisomer Formation

To synthesize the 3-methyl derivative, the asymmetric diene, isoprene (2-methyl-1,3-butadiene), is used. The reaction of isoprene with maleic anhydride is not perfectly regioselective and yields a mixture of two primary products: this compound and 1,2,3,6-tetrahydro-4-methylphthalic anhydride. The "para" (4-methyl) isomer is typically the major product due to favorable electronic and steric interactions in the transition state. This necessitates careful purification to isolate the desired 3-methyl isomer for specific applications.

Caption: Diels-Alder synthesis of methyl-tetrahydrophthalic anhydride isomers.

Core Molecular Structure and Bonding

The molecular framework of 3-Me-THPA consists of a five-membered anhydride ring fused to a six-membered cyclohexene ring. The fusion of these rings imposes significant geometric constraints that define the molecule's overall shape.

The Fused Ring System

The anhydride ring is nearly planar, while the cyclohexene ring adopts a non-planar conformation to minimize angular and torsional strain. The double bond between C4 and C5 results in two sp²-hybridized carbons that, along with their neighbors (C3 and C6), prefer to lie in a plane. This forces the remaining two sp³-hybridized carbons (C1 and C2, where the anhydride is fused) to be puckered out of this plane, leading to characteristic half-chair or sofa conformations.

Key Structural Parameters

| Parameter | Expected Value Range | Description |

| C=O Bond Length | 1.19 - 1.21 Å | Typical for a carbonyl group in an anhydride. |

| (C=O)-O Bond Length | 1.38 - 1.42 Å | Single bond with partial double bond character. |

| C-O-C Angle | 108 - 112° | Angle within the five-membered anhydride ring. |

| C=C Bond Length | 1.33 - 1.35 Å | Standard double bond in the cyclohexene ring. |

| C-C (sp³-sp³) Length | 1.52 - 1.55 Å | Standard single bond in the cyclohexene ring. |

Conformational Analysis

The key to understanding the behavior of 3-Me-THPA lies in its conformational isomerism. The cyclohexene ring's flexibility allows the methyl group to occupy distinct spatial positions with different energy levels.

The Half-Chair Conformation

The most stable conformation for a cyclohexene ring is the "half-chair." In this arrangement, four of the carbon atoms (including the two sp² carbons of the double bond) lie roughly in a plane, while the other two are displaced on opposite sides of this plane.

Pseudo-Axial vs. Pseudo-Equatorial Methyl Group

The methyl group at the C3 position can be oriented in one of two primary positions:

-

Pseudo-Equatorial (3-Me-eq): The C-CH₃ bond is oriented away from the main axis of the ring, lying roughly within the ring's "equator." This position is generally sterically favored as it minimizes interactions with other atoms on the ring.

-

Pseudo-Axial (3-Me-ax): The C-CH₃ bond is oriented nearly parallel to the principal axis of the ring. This position can lead to steric clashes (1,3-diaxial interactions) with the axial protons and the anhydride ring, typically making it a higher-energy conformer.

It is therefore predicted that the conformer with the pseudo-equatorial methyl group will be the most stable and thus the most populated at equilibrium.

Caption: Conformational equilibrium of the 3-methyl group on the half-chair ring.

Experimental Characterization Protocols

A multi-technique approach is essential for a complete and validated structural elucidation of 3-Me-THPA.

Protocol 1: Single-Crystal X-Ray Crystallography

-

Expertise & Causality: This is the definitive method for determining the precise three-dimensional atomic arrangement in the solid state.[6] It provides unambiguous data on bond lengths, bond angles, and the molecule's conformation as it exists in a crystal lattice, which is invaluable for calibrating computational models.[7]

-

Methodology:

-

Crystallization: Grow single crystals of purified 3-Me-THPA suitable for diffraction (typically >0.1 mm). This is often the most challenging step and may involve slow evaporation from various solvents or solvent mixtures.[7]

-

Data Collection: Mount a suitable crystal on a diffractometer. Irradiate the crystal with a monochromatic X-ray beam and rotate it, collecting the diffraction pattern (angles and intensities of reflected X-rays).[6]

-

Structure Solution: Use the diffraction data to calculate an electron density map of the crystal's unit cell.

-

Structure Refinement: Build an atomic model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data. This yields the final, high-resolution molecular structure.

-

Caption: Workflow for single-crystal X-ray crystallography analysis.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: While X-ray crystallography provides a static solid-state picture, NMR reveals the molecule's structure and dynamic behavior in solution. This is often more relevant to its reactivity in chemical processes. For 3-Me-THPA, NMR can definitively determine the dominant conformation (pseudo-axial vs. pseudo-equatorial methyl group) in a given solvent.

-

Methodology:

-

Sample Preparation: Dissolve a high-purity sample of 3-Me-THPA in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts and, more importantly, the coupling constants (J-values) between protons on the cyclohexene ring are highly dependent on the dihedral angles between them, which are different for each conformer.

-

¹³C NMR: Acquire a carbon spectrum to confirm the number of unique carbon environments.[8]

-

2D NMR (COSY & NOESY):

-

A COSY (Correlation Spectroscopy) experiment confirms which protons are coupled to each other.

-

A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is critical. It detects protons that are close in space (< 5 Å), even if they are not directly bonded. A strong NOE signal between the methyl protons and an axial proton on the ring would provide definitive evidence for a pseudo-equatorial methyl group.

-

-

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

-